1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene
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Overview
Description
1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of nitro groups, chloro groups, and sulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-chloro-3-nitrobenzene to introduce nitro groups.
Chlorination: The chlorination of the intermediate product to obtain the final compound.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloro groups can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene include:
1-Chloro-4-nitrobenzene: Lacks the sulfonyl and additional nitro groups.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains the sulfonyl chloride group instead of the ethylsulfonyl group.
2-Nitro-4-chlorobenzene: Similar structure but different positioning of the nitro and chloro groups.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields.
Properties
Molecular Formula |
C16H14Cl2N2O6S |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
1-chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene |
InChI |
InChI=1S/C16H14Cl2N2O6S/c17-13-3-1-11(9-15(13)19(21)22)5-7-27(25,26)8-6-12-2-4-14(18)16(10-12)20(23)24/h1-4,9-10H,5-8H2 |
InChI Key |
WFAXJVDBFFVFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCS(=O)(=O)CCC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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